molecular formula C12H9F3O2 B13243067 (Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol CAS No. 1245321-32-7

(Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol

Cat. No.: B13243067
CAS No.: 1245321-32-7
M. Wt: 242.19 g/mol
InChI Key: NLJWQZQAAKTHAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol (CAS: 1245321-32-7) is a bifunctional organic compound featuring a furan ring linked to a trifluoromethyl-substituted phenyl group via a hydroxymethyl (-CH2OH) bridge. Its molecular formula is C₁₂H₉F₃O₂, with a molecular weight of 242.19 g/mol . The hydroxyl group and aromatic systems (furan and trifluoromethylphenyl) confer unique physicochemical properties, making it a candidate for pharmaceutical and materials science applications.

Properties

CAS No.

1245321-32-7

Molecular Formula

C12H9F3O2

Molecular Weight

242.19 g/mol

IUPAC Name

furan-2-yl-[4-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C12H9F3O2/c13-12(14,15)9-5-3-8(4-6-9)11(16)10-2-1-7-17-10/h1-7,11,16H

InChI Key

NLJWQZQAAKTHAK-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(C2=CC=C(C=C2)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol typically involves the reaction of furan derivatives with trifluoromethyl-substituted benzaldehydes. One common method includes the use of a Grignard reagent, where furan-2-ylmagnesium bromide reacts with 4-(trifluoromethyl)benzaldehyde under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers: (4-(Furan-2-yl)Phenyl)Methanol

Key Differences :

  • Structure : The trifluoromethyl group is absent, and the furan is directly attached to the para position of the phenyl ring.
  • Molecular Formula : C₁₁H₁₀O₂ (MW: 174.19 g/mol) .
  • Properties : The lack of the electron-withdrawing trifluoromethyl group reduces polarity and may decrease metabolic stability compared to the target compound.

Ketone Analog: (2E)-3-(Furan-2-yl)-1-[4-(Trifluoromethyl)Phenyl]Prop-2-en-1-one

Key Differences :

  • Structure : The hydroxymethyl group is replaced by a conjugated α,β-unsaturated ketone (prop-2-en-1-one).
  • Molecular Formula : C₁₄H₉F₃O₂ (MW: 266.22 g/mol) .
  • However, the absence of the hydroxyl group limits hydrogen-bonding interactions.

Substituted Phenyl Derivatives: (2-Chloro-4-Methoxyphenyl)(Furan-2-yl)Methanol

Key Differences :

  • Structure : The trifluoromethyl group is replaced by chloro and methoxy substituents on the phenyl ring.
  • Molecular Formula : C₁₂H₁₁ClO₃ (MW: 262.67 g/mol) .
  • Properties : The electron-donating methoxy group increases electron density on the phenyl ring, contrasting with the electron-withdrawing CF₃ group. This alters solubility and bioactivity.

Fluorinated Analogs: [4-(Heptafluoropropan-2-yl)Phenyl]Methanol

Key Differences :

  • Structure : The trifluoromethyl group is replaced by a bulkier heptafluoroisopropyl group.
  • Molecular Formula : C₁₀H₇F₇O (MW: 276.15 g/mol) .
  • Properties : Increased fluorine content enhances hydrophobicity and oxidative stability but may reduce bioavailability due to steric hindrance.

Heterocyclic Variants: [2-[4-(Trifluoromethyl)Phenyl]-1,3-Thiazol-4-yl]Methanol

Key Differences :

  • Structure : The furan ring is replaced by a thiazole (sulfur- and nitrogen-containing heterocycle).
  • Molecular Formula: C₁₁H₈F₃NOS (MW: 259.24 g/mol) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
(Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol C₁₂H₉F₃O₂ 242.19 Furan, CF₃-phenyl, -CH₂OH High polarity, hydrogen-bond donor
(4-(Furan-2-yl)phenyl)methanol C₁₁H₁₀O₂ 174.19 Furan, unsubstituted phenyl, -CH₂OH Lower metabolic stability
(2E)-3-(Furan-2-yl)-1-[4-(CF₃)phenyl]prop-2-en-1-one C₁₄H₉F₃O₂ 266.22 α,β-unsaturated ketone, CF₃-phenyl Electrophilic reactivity
(2-Chloro-4-methoxyphenyl)(furan-2-yl)methanol C₁₂H₁₁ClO₃ 262.67 Cl, OCH₃ substituents, -CH₂OH Increased electron density
[4-(Heptafluoropropan-2-yl)phenyl]methanol C₁₀H₇F₇O 276.15 Heptafluoroisopropyl, -CH₂OH High hydrophobicity
[2-[4-(CF₃)phenyl]-1,3-thiazol-4-yl]methanol C₁₁H₈F₃NOS 259.24 Thiazole, CF₃-phenyl, -CH₂OH Enhanced binding affinity

Biological Activity

(Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol, with the molecular formula C₁₂H₉F₃O₂ and a molecular weight of 242.19 g/mol, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including a furan ring and a trifluoromethyl-substituted phenyl group, contribute to its pharmacological properties.

Structural Characteristics

The compound's structure can be summarized as follows:

Property Details
Molecular Formula C₁₂H₉F₃O₂
Molecular Weight 242.19 g/mol
Functional Groups Furan ring, Trifluoromethyl group

The presence of the trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate cell membranes and interact with biological targets.

Research suggests that (Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol may exert its biological effects through several mechanisms:

  • Enzyme Modulation : The compound may influence the activity of various enzymes involved in metabolic pathways.
  • Receptor Interaction : It could interact with specific receptors, potentially altering signaling pathways related to disease processes.
  • Antimicrobial Activity : Preliminary studies indicate effectiveness against certain microbial strains, suggesting potential as an antimicrobial agent.

Antimicrobial Properties

Studies have indicated that (Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol exhibits promising antimicrobial activity. The mechanism likely involves disruption of microbial cell membranes or inhibition of essential metabolic processes.

Anticancer Potential

The anticancer activity of this compound has been explored in various cancer cell lines. In vitro assays demonstrated that it can induce apoptosis in cancer cells, potentially through the activation of caspases or modulation of Bcl-2 family proteins.

Case Studies and Research Findings

  • Antimicrobial Studies : A study published in 2020 highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating significant antimicrobial potential .
  • Cancer Cell Line Testing : Research conducted on human breast cancer cell lines reported that treatment with (Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent against breast cancer .
  • Mechanistic Insights : Further investigations revealed that the compound could inhibit certain kinases involved in cancer progression, providing insights into its mechanism of action .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol, a comparison with structurally similar compounds is useful:

Compound Name Structural Features Unique Aspects
(Furan-2-yl)methanolLacks trifluoromethyl groupDifferent chemical reactivity
(4-(Trifluoromethyl)phenyl)methanolLacks furan ringAffects reactivity and applications
(Furan-2-yl)(phenyl)methanolSimilar structure without trifluoromethylDifferent properties due to lack of trifluoromethyl group

The combination of both the furan ring and the trifluoromethyl-substituted phenyl group in (Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol imparts distinct chemical reactivity and enhances its biological activities compared to similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.